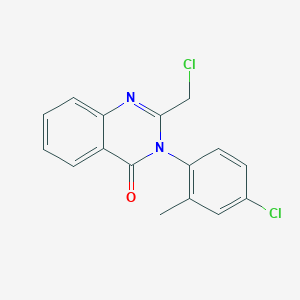

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. A common route might include:

Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

Introduction of the chloromethyl group: This step might involve chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.

Substitution reactions:

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Hydrolysis to Hydroxymethyl Derivatives

The chloromethyl group at the 2-position undergoes hydrolysis to form 2-hydroxymethyl-4(3H)-quinazolinones , a reaction critical for generating intermediates for anticancer agents .

-

Reagents : Aqueous NaOH (2M).

-

Conditions : Reflux in methanol, followed by neutralization with dilute HCl.

-

Outcome : Quantitative conversion with minimal side products .

Example :

2-(Chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone → 2-(Hydroxymethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone

Anticancer Activity

Derivatives of 2-chloromethylquinazolinones exhibit EGFR kinase inhibitory activity , with IC₅₀ values in the nanomolar range . For example:

-

2-Chloromethyl-5-ethylquinazolin-4(3H)-one showed cytotoxicity against human breast cancer cells (MCF-7) .

Antimicrobial Activity

Chloromethyl-substituted quinazolinones demonstrate broad-spectrum antimicrobial effects. Key findings include:

-

Gram-positive bacteria (e.g., S. aureus) are more susceptible than Gram-negative strains .

-

Derivatives with electron-withdrawing substituents (e.g., Cl) exhibit enhanced activity .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | MIC (μg/mL) against S. aureus |

|---|---|

| 2-Chloromethyl-6-nitro | 12.5 |

| 2-Chloromethyl-5-methoxy | 25.0 |

Reactivity of the Chloromethyl Group

The chloromethyl moiety serves as a versatile handle for further functionalization:

-

Nucleophilic Substitution : Reacts with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.

-

Cross-Coupling : Potential for Suzuki-Miyaura couplings using palladium catalysts (hypothesized based on analogous quinazolinone systems) .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways

The synthesis of 2-(chloromethyl)-4(3H)-quinazolinones can be achieved through several methods, with an improved one-step synthesis utilizing o-anthranilic acids as starting materials being notable. This method allows for the efficient production of various derivatives, including the target compound. A typical synthetic procedure involves the reaction of chloroacetonitrile with o-aminobenzoic acid under controlled conditions, yielding high purity and yield of the desired quinazolinone derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer activity of 2-(chloromethyl)-4(3H)-quinazolinones. In vitro assays have demonstrated that compounds derived from this scaffold exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (human hepatoma), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). For instance, specific derivatives showed IC50 values ranging from 3.2 µM to 20 µM across different cell lines, indicating potent antiproliferative effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of quinazolinone derivatives indicate that modifications at specific positions on the quinazolinone ring can significantly influence their biological activity. The presence of halogen substituents, such as chlorine at the 3-position and chloromethyl groups at the 2-position, appears to enhance anticancer activity. These modifications can improve binding affinity to target proteins or alter pharmacokinetic properties, making them more effective as therapeutic agents .

Case Studies

Several case studies illustrate the effectiveness of 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone and its derivatives:

-

In Vitro Cytotoxicity Assays : A study evaluated multiple quinazolinone derivatives against three cancer cell lines using MTT assays. The results indicated that compounds with chloromethyl substitutions exhibited superior cytotoxicity compared to their non-substituted counterparts .

Compound HepG2 IC50 (µM) MDA-MB-468 IC50 (µM) HCT-116 IC50 (µM) 9 3.8 3.2 12.4 10 4.3 3.2 20 - Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to various targets involved in cancer progression. Results suggested favorable interactions between the quinazolinone scaffold and active sites of target enzymes, supporting their potential as lead compounds in drug development .

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(chloromethyl)-3-phenylquinazolinone

- 2-(bromomethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone

- 2-(chloromethyl)-3-(4-methylphenyl)-4(3H)-quinazolinone

Uniqueness

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone might be unique in its specific substitution pattern, which could confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Biologische Aktivität

2-(Chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has gained attention for its diverse biological activities. Quinazolinones are known for their potential as anticancer agents, as well as exhibiting antibacterial and antifungal properties. This article reviews the biological activity of this specific compound, focusing on its anticancer effects, synthesis methods, and structure-activity relationships (SARs).

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- One-Pot Synthesis : A method involving the reaction of o-anthranilic acids with chloroacetonitrile in the presence of sodium in methanol, leading to the formation of chloromethyl-quinazolinones as intermediates .

- Chlorination and Condensation : The chlorination of quinazolinones followed by condensation with aniline derivatives has also been reported to yield this compound effectively .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects:

- Cell Lines Tested :

- PC3 (prostate cancer)

- MCF-7 (breast cancer)

- HT-29 (colorectal cancer)

The compound showed promising results with IC50 values indicating effective inhibition of cell growth in a dose-dependent manner. For instance, one study reported that derivatives similar to this compound inhibited cell proliferation with IC50 values ranging from 10 µM to 12 µM across different cell lines .

The mechanism through which quinazolinones exert their anticancer effects often involves inhibition of specific protein kinases that play critical roles in cancer cell signaling pathways. The 4-anilinoquinazoline scaffold has been particularly noted for its effectiveness in targeting these pathways, leading to apoptosis in cancer cells .

Structure-Activity Relationships (SARs)

Understanding the SARs is crucial for optimizing the biological activity of quinazolinone derivatives. The presence of substituents at specific positions on the quinazolinone ring significantly influences their potency:

- Chloromethyl Group : The introduction of a chloromethyl group at the 2-position enhances anticancer activity compared to other substitutions.

- Aniline Derivatives : Variations in the aniline component can lead to differing levels of cytotoxicity and selectivity towards specific cancer types .

Comparative Biological Activity Table

| Compound Name | Structure | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| This compound | Structure | 10 | PC3 |

| Quinazolinone A | Structure | 12 | MCF-7 |

| Quinazolinone B | Structure | 11 | HT-29 |

Case Studies

Several studies have highlighted the effectiveness of quinazolinone derivatives in preclinical models:

- Cytotoxicity Studies : In vitro studies demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against multiple cancer cell lines, confirming their potential as therapeutic agents .

- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins, revealing potential binding sites that correlate with their observed biological activities .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O/c1-10-8-11(18)6-7-14(10)20-15(9-17)19-13-5-3-2-4-12(13)16(20)21/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBXCRKGTDNCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.